2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring substituted with a carboxylic acid group and a phenyl ring bearing bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 4-bromo-3-chlorostyrene, using a carboxylation reaction. The reaction conditions often include the use of a strong base, such as sodium hydride, and a carboxylating agent, such as carbon dioxide, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The bromine and chlorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
- 2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid
- 2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid
- 2-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid
Uniqueness: 2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the cyclopropane ring and carboxylic acid group makes this compound a valuable scaffold for the development of new chemical entities with diverse applications.
Properties
IUPAC Name |
2-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCQYJDHVHNINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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